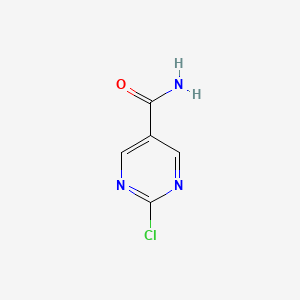

2-Chloropyrimidine-5-carboxamide

Description

Overview of 2-Chloropyrimidine-5-carboxamide within the Research Context

This compound is a specific derivative that has garnered attention as a valuable intermediate in synthetic organic and medicinal chemistry. Its structure is characterized by a pyrimidine (B1678525) ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 5-position. The chlorine atom at the C2 position is a key feature, serving as a reactive site for nucleophilic substitution reactions, which allows for the straightforward introduction of various functional groups.

The utility of this compound as a synthetic precursor is highlighted in several research endeavors. For instance, it has been utilized in the synthesis of inhibitors for human HIF prolyl hydroxylase, enzymes implicated in the cellular response to low oxygen levels. In one patented process, this compound was a key starting material in a multi-step synthesis to produce more complex pyrimidine derivatives. google.com

Furthermore, this compound serves as a crucial building block in the creation of potent enzyme inhibitors for therapeutic applications. Research has shown its use in the synthesis of 4-(tert-butylamino)-2-chloropyrimidine-5-carboxamide, which is a precursor for compounds developed as c-Jun N-terminal kinase (JNK) inhibitors. google.com In another study, this compound was synthesized and used to create covalent inhibitors targeting ChlaDUB1, a deubiquitinase and acetyltransferase from Chlamydia trachomatis, demonstrating its role in developing potential antimicrobial agents. acs.org

The table below provides a summary of the key chemical information for this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 856595-94-3 |

| Molecular Formula | C₅H₄ClN₃O |

| Molecular Weight | 157.56 g/mol |

| SMILES | C1=C(C(=O)N)C=NC(=N1)Cl |

The research context of this compound is primarily as a versatile intermediate that enables the assembly of more elaborate molecular architectures with desired biological activities. Its strategic placement of reactive functional groups makes it a valuable tool for medicinal chemists aiming to explore new therapeutic avenues.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBRIPQIRNNMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 2 Chloropyrimidine 5 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 2-chloropyrimidine-5-carboxamide, enabling the introduction of a wide array of functional groups onto the pyrimidine (B1678525) core.

Reactivity of Activated Chloro-Heterocycles

The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic attack. This heightened reactivity is a consequence of the electron-withdrawing nature of the two nitrogen atoms within the aromatic ring. thermofishersci.in These nitrogen atoms effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction. thermofishersci.insmolecule.com The presence of the carboxamide group at the 5-position can further influence the reactivity of the chloro substituent.

For instance, 2-chloropyridine (B119429) is reported to be vastly more reactive towards nucleophilic displacement by methoxide (B1231860) than chlorobenzene, and this activating effect is even more pronounced in pyrimidines. thermofishersci.in This inherent reactivity allows for substitutions to occur under relatively mild conditions, often in the presence of other functional groups, which is a significant advantage in multistep syntheses. thermofishersci.in

Mechanism of Nucleophilic Displacement by Various Nucleophiles

The generally accepted mechanism for SNAr reactions on this compound involves a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as the Meisenheimer complex. smolecule.comresearchgate.net This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and particularly onto the electronegative nitrogen atoms. thermofishersci.in The second step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product. youtube.com

This mechanism is applicable to a wide range of nucleophiles, including:

Amines: Amines readily displace the chlorine atom to form 2-aminopyrimidine (B69317) derivatives. These reactions are fundamental in the synthesis of many biologically active compounds.

Thiols: Thiolates, being potent nucleophiles, react efficiently to produce 2-thiopyrimidine derivatives. smolecule.com

Alkoxides: Alkoxides, such as methoxide and ethoxide, can be used to introduce alkoxy groups at the 2-position. smolecule.com

O- and N-based nucleophiles: Other oxygen and nitrogen-based nucleophiles, such as those derived from phenols and various heterocyclic amines, also participate in these substitution reactions, further expanding the synthetic utility of this compound.

The reaction can proceed through a stepwise pathway (SNAr stpw) involving the distinct formation of the Meisenheimer complex. researchgate.net In some cases, particularly with highly reactive nucleophiles, the reaction may approach a concerted mechanism (SNAr Conc), where the bond formation and bond breaking occur simultaneously. researchgate.net Kinetic studies can help to distinguish between these mechanistic pathways. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Amines (R-NH2) | 2-Aminopyrimidine derivatives |

| Thiols (R-SH) | 2-Thiopyrimidine derivatives |

| Alkoxides (R-O⁻) | 2-Alkoxypyrimidine derivatives |

Regioselectivity Considerations in Substitution Reactions

In pyrimidine systems with multiple leaving groups, the regioselectivity of nucleophilic substitution is a critical consideration. While this compound has only one chloro substituent, understanding the factors that govern regioselectivity in related systems provides valuable insight. In 2,4-dichloropyrimidines, for example, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.com However, this selectivity can be influenced by the presence of other substituents on the ring. wuxiapptec.com

For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical regioselectivity, favoring substitution at the C-2 position. wuxiapptec.com This is because the electron-donating group can destabilize the transition state for C-4 attack. Conversely, in a molecule like 2-MeSO2-4-chloropyrimidine, substitution with alkoxides and formamide (B127407) anions occurs selectively at the C-2 position due to the formation of a hydrogen bond between the nucleophile and the MeSO2 group, which directs the attack. wuxiapptec.com

While this compound itself does not present a regioselectivity issue with respect to the chloro group, the electronic influence of the C-5 carboxamide group plays a role in activating the C-2 position for nucleophilic attack. The principles governing regioselectivity in more complex pyrimidines underscore the subtle electronic and steric effects that control reactivity in this class of heterocycles. wuxiapptec.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation, and this compound is a suitable substrate for such transformations.

Palladium-Catalyzed Coupling with Arylboronic Acids (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. mdpi.com this compound can be effectively coupled with various arylboronic acids to produce 2-arylpyrimidine-5-carboxamides.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: The aryl group from the arylboronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron reagent.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 2-arylpyrimidine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, base, and solvent. mdpi.compreprints.org Bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. preprints.org This reaction has been successfully applied in the synthesis of various pharmaceuticals and agrochemicals. rsc.org

Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Palladium Catalyst | Facilitates the reaction | Pd(PPh3)4, PdCl2(dtbpf) mdpi.com |

| Ligand | Stabilizes the catalyst | XPhos mdpi.com |

| Base | Activates the boronic acid | K2CO3, Cs2CO3 |

| Solvent | Reaction medium | Toluene, Dioxane, Water rsc.org |

Cobalt-Catalyzed Cross-Coupling with Aryl Halides

As an alternative to palladium, cobalt-based catalysts have gained attention for cross-coupling reactions due to their lower cost and unique reactivity. thieme-connect.de A cobalt-catalyzed cross-coupling of 2-chloropyrimidines with aryl halides has been developed. nih.gov This method involves the in-situ formation of an aromatic organozinc reagent from an aryl halide and zinc dust, which is then coupled with the 2-chloropyrimidine (B141910) in the presence of a cobalt halide catalyst. nih.govsigmaaldrich.cn

This approach offers a practical and efficient route to 2-aryldiazines under mild reaction conditions. nih.gov The use of a single cobalt halide as the catalyst for both the formation of the organozinc reagent and the subsequent cross-coupling step simplifies the procedure. nih.gov Cobalt catalysis represents a valuable and more sustainable alternative to traditional palladium-catalyzed methods for the arylation of 2-chloropyrimidines. rsc.org

Oxidative Insertion into Carbon-Chlorine Bonds

The carbon-chlorine bond at the 2-position of the pyrimidine ring is susceptible to oxidative insertion by low-valent transition metals, a fundamental step in many cross-coupling reactions. This process involves the formal insertion of a metal center into the C-Cl bond, leading to a new organometallic species.

Mechanism and Research Findings:

While specific studies on the oxidative addition of this compound are not extensively documented in the provided results, the reactivity can be inferred from studies on similar halo-heteroaromatic compounds. Transition metals like palladium(0) and rhodium(I) are commonly employed for such transformations. nih.govresearchgate.netacs.org

The generally accepted mechanism for palladium-catalyzed oxidative addition involves the coordination of the electron-rich metal center to the electron-deficient pyrimidine ring. This is followed by the cleavage of the C-Cl bond and the formation of a new palladium(II) complex. The reaction with a generic Pd(0) complex, L₂Pd(0), can be depicted as follows:

L₂Pd(0) + Cl-Pyrimidine-CONH₂ → L₂Pd(Cl)(Pyrimidine-CONH₂)

Kinetic studies on the oxidative addition of C(sp²)–Cl bonds to rhodium(I) complexes have shown that the reaction rate is influenced by the C-Cl bond dissociation energy. nih.govacs.org Weaker C-Cl bonds tend to undergo oxidative addition more rapidly. The reaction often proceeds via a cis-addition of the C-Cl bond to the metal center. nih.govacs.org

The resulting organopalladium or organorhodium intermediates are versatile and can participate in a variety of subsequent reactions, such as reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netacs.org

Table 1: Examples of Oxidative Addition Reactions with Chloro-aromatic Compounds

| Metal Complex | Chloro-aromatic Substrate | Product | Reference |

| RhPh{κ³-P,O,P-[xant(PⁱPr₂)₂]} | 2-Chloropyridine | Rh(Ph)(2-pyridyl)Cl{κ³-P,O,P-[xant(PⁱPr₂)₂]} | nih.govacs.org |

| RhPh{κ³-P,O,P-[xant(PⁱPr₂)₂]} | Chlorobenzene | Rh(Ph)(Ph)Cl{κ³-P,O,P-[xant(PⁱPr₂)₂]} | nih.gov |

This table illustrates the principle of oxidative addition on related chloro-heterocyclic and chloro-aromatic compounds, which is applicable to this compound.

Oxidation and Reduction Reactions

The functional groups of this compound can undergo various oxidation and reduction reactions, offering pathways to further functionalize the molecule.

While this compound itself does not possess an amino group, its derivatives, such as 2-amino-chloropyrimidine-5-carboxamide, can undergo oxidation. The nitrogen atoms of the pyrimidine ring can also be oxidized.

Mechanism and Research Findings:

The oxidation of aminopyrimidines can lead to the formation of N-oxides or other oxidized species. Studies on 2-chloropyridine have indicated that N-oxidation can occur, and this process may influence the molecule's subsequent reactivity and biological activity. nih.gov The oxidation of the pyrimidine ring nitrogen atoms can be achieved using various oxidizing agents.

In the context of related compounds, the oxidation of the exocyclic amino group is also a possibility, potentially leading to nitroso or nitro derivatives under specific conditions. However, the oxidation of the ring nitrogen is often a more facile process.

The carboxamide group at the 5-position of the pyrimidine ring can be reduced to an amine or an alcohol, depending on the reducing agent and reaction conditions.

Mechanism and Research Findings:

This compound + LiAlH₄ → 2-Chloropyrimidine-5-methanamine

Interestingly, studies on the reduction of other pyrimidine-5-carboxamides with LiAlH₄ have shown that the pyrimidine ring itself can also be reduced, leading to dihydropyrimidine (B8664642) derivatives as major products. researchgate.net The presence of electron-withdrawing groups on the pyrimidine ring can lower its electron density, making it susceptible to hydride attack. researchgate.net

Table 2: Reduction of Pyrimidine Carboxamides with LiAlH₄

| Substrate | Product(s) | Observations | Reference |

| 2-Methylthio-pyrimidine-5-carboxamide | 2-Methylthio-1,6-dihydropyrimidine-5-carbonitrile | Ring reduction and dehydration of the carboxamide. | researchgate.net |

| 2-Methoxy-pyrimidine-5-carboxamide | 2-Methoxy-1,6-dihydropyrimidine-5-carbonitrile | Ring reduction and dehydration of the carboxamide. | researchgate.net |

This table highlights that the reduction of pyrimidine carboxamides can be complex, with potential for both carboxamide and ring reduction.

Other Significant Chemical Transformations

Beyond the reactions of its primary functional groups, this compound can participate in other notable chemical transformations.

Photoinduced reactions offer a pathway for the alkylation of the pyrimidine ring, a transformation that can be challenging to achieve through conventional methods.

Mechanism and Research Findings:

While direct photoinduced alkylation of this compound has not been specifically detailed, analogous reactions on similar pyrimidine systems provide insight into the potential reactivity. For instance, the photoinduced coupling of sulfonylpyrimidines with saturated heterocycles has been achieved using benzophenone (B1666685) as a mediator. nih.gov This reaction proceeds via a radical mechanism where the photoexcited benzophenone abstracts a hydrogen atom from the saturated heterocycle, generating an alkyl radical. This radical then adds to the pyrimidine ring.

A similar strategy could potentially be applied to this compound. The electron-deficient nature of the pyrimidine ring makes it a good acceptor for nucleophilic alkyl radicals. The reaction would likely proceed as follows:

Initiation: Photoexcitation of a sensitizer (B1316253) (e.g., benzophenone).

Hydrogen Abstraction: The excited sensitizer abstracts a hydrogen atom from an alkyl source (e.g., a cycloalkane), generating an alkyl radical.

Radical Addition: The alkyl radical adds to the pyrimidine ring of this compound.

Rearomatization: The resulting radical intermediate is oxidized to restore the aromaticity of the pyrimidine ring, yielding the alkylated product.

Derivatization Strategies for Structural Diversification

Amide Bond Formation and Modification

The carboxamide group is a key point for introducing structural diversity. While the parent compound features a primary amide, a wide array of derivatives can be synthesized by modifying this group. A common and effective strategy involves the hydrolysis of the amide to its corresponding carboxylic acid, 2-chloropyrimidine-5-carboxylic acid, which serves as a versatile intermediate sigmaaldrich.com. This carboxylic acid can then be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of N-substituted amides. This approach allows for the systematic exploration of the chemical space around the amide functionality, which can be crucial for modulating properties such as solubility, cell permeability, and target binding affinity.

Alternatively, direct modification of the existing amide is also a potential route, though less common. The ability to introduce various substituents on the amide nitrogen significantly expands the accessible structural landscape.

Table 1: Examples of Amine Reagents for Amide Bond Formation

| Amine Class | Example Reagent | Potential Derivative Structure |

| Primary Aliphatic Amine | Cyclopropylamine | N-cyclopropyl-2-chloropyrimidine-5-carboxamide |

| Secondary Aliphatic Amine | Morpholine | (2-Chloropyrimidin-5-yl)(morpholino)methanone |

| Primary Aromatic Amine | Aniline | N-phenyl-2-chloropyrimidine-5-carboxamide |

| Heterocyclic Amine | Piperidine | (2-Chloropyrimidin-5-yl)(piperidin-1-yl)methanone |

Functionalization at the Pyrimidine (B1678525) Ring Positions

The pyrimidine ring itself, particularly the chlorinated 2-position, provides a reactive handle for significant structural modifications through various cross-coupling and substitution reactions.

The 2-chloro substituent on the pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution and a key participant in palladium-catalyzed cross-coupling reactions. This reactivity is widely exploited to introduce a variety of heteroaromatic and phenolic groups, which are prevalent in biologically active molecules.

Suzuki-Miyaura coupling, for instance, allows for the reaction of the 2-chloro position with a wide range of commercially available or readily synthesized heteroaryl and aryl boronic acids or esters. This reaction is a robust method for creating C-C bonds and appending complex aromatic systems. Similarly, the Buchwald-Hartwig amination can be employed to couple nitrogen-containing heterocycles or phenols (via O-arylation) at this position, further diversifying the molecular structure. The introduction of these moieties can profoundly influence the compound's electronic properties, conformation, and potential for hydrogen bonding, all of which are critical for molecular recognition by biological targets.

In addition to the moieties mentioned above, the 2-position of the pyrimidine ring is amenable to the introduction of various alkyl and aryl groups. Arylation is commonly achieved via Suzuki coupling, as described previously. For alkylation, other cross-coupling methods like the Negishi coupling (using organozinc reagents) or Stille coupling (using organostannanes) can be effective for introducing sp³-hybridized carbon centers.

These C-C bond-forming reactions are fundamental tools for scaffold decoration in medicinal chemistry. The strategic introduction of specific alkyl or aryl groups can modulate lipophilicity, improve metabolic stability, and establish critical interactions within a protein's binding pocket.

Table 2: Examples of Coupling Partners for Pyrimidine Ring Functionalization

| Reaction Type | Coupling Partner | Moiety Introduced |

| Suzuki Coupling | Pyridine-3-boronic acid | 3-Pyridyl |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| Negishi Coupling | Alkylzinc halide (e.g., Ethylzinc bromide) | Ethyl |

| Buchwald-Hartwig | Indole | Indol-1-yl |

Computational Assistance in Derivatization Design

Modern drug discovery heavily relies on computational chemistry to guide the design of new derivatives, saving time and resources. For a scaffold like 2-Chloropyrimidine-5-carboxamide, computational tools are invaluable for prioritizing which derivatives to synthesize.

Molecular docking simulations can be used to predict how potential derivatives will bind to a specific biological target, such as an enzyme active site. nih.gov These simulations provide insights into the probable binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.gov By analyzing these interactions, chemists can rationally design new analogs with modifications intended to enhance binding affinity or selectivity. For instance, docking studies might reveal an unoccupied pocket in the binding site that could be filled by adding a specific substituent at the 2-position of the pyrimidine ring.

Furthermore, in silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of designed compounds before they are synthesized. nih.gov These predictions help to flag molecules that are likely to have poor pharmacokinetic profiles or potential toxicity issues, allowing researchers to focus their synthetic efforts on compounds with a higher probability of success. nih.gov

Table 3: Application of Computational Methods in Derivatization Design

| Computational Method | Purpose | Example Application |

| Molecular Docking | Predict binding mode and affinity of derivatives to a biological target. nih.govnih.gov | Guiding the choice of substituents at the 2-position to maximize interaction with key amino acid residues. nih.gov |

| Pharmacophore Modeling | Identify essential chemical features required for biological activity. | Designing novel derivatives that retain the key interaction points of a known active compound. |

| ADME/Tox Prediction | Estimate drug-likeness, pharmacokinetic properties, and potential toxicity. nih.gov | Filtering out virtual compounds with predicted poor oral bioavailability or potential for causing adverse effects. nih.gov |

| Quantum Mechanics (QM) | Calculate electronic properties and reaction energetics. | Understanding the reactivity of the 2-chloro position to optimize cross-coupling reaction conditions. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Position and Nature on Biological Activity

The pyrimidine (B1678525) scaffold is a key component in many biologically active molecules, including natural products like nucleic acid bases (cytosine, thymine, and uracil) and vitamin B1. nih.gov The biological and pharmacological activities of pyrimidine derivatives are greatly influenced by the type and position of substituents on the pyrimidine ring. nih.gov

The carboxamide group (-CONH2) is a critical functional group in many pharmacologically active compounds due to its ability to act as both a hydrogen bond donor and acceptor. In the context of pyrimidine derivatives, the carboxamide group's position is a key determinant of biological activity.

The presence and position of a halogen atom, such as chlorine, on an aromatic ring significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. eurochlor.org In pyrimidine derivatives, the chlorine atom acts as an electron-withdrawing group, influencing the electron distribution across the ring and its reactivity. eurochlor.orgnih.gov

The position of the chlorine atom is critical. For example, in dichloropyrimidine systems, the 4-chloro substituent is noted to be more electrophilic and reactive than a chloro group at the 2-position. acs.orgresearchgate.net This differential reactivity is exploited in synthesis to achieve regioselective substitution. acs.orgresearchgate.net The introduction of a chlorine atom can enhance hydrophobic interactions with a biological target. Studies on other chlorinated pyrimidines and related heterocycles have demonstrated that the position of the chlorine substituent significantly affects biological activity. nih.gov For instance, in a series of N-phenyl-O-propyl-carbamates, a 3,4-dichloro substitution increased activity 100-fold compared to the unchlorinated version, showcasing the profound impact of the substitution pattern. eurochlor.org The introduction of other substituents, such as cyclopropyl (B3062369) groups, has also been shown to be beneficial for improving the fungicidal activity of pyrimidine-5-carboxamides. sioc-journal.cn

The electronic nature of substituents on the pyrimidine ring is a key factor in modulating biological activity. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): The chlorine atom at the C2 position and the carboxamide group at the C5 position of 2-Chloropyrimidine-5-carboxamide are both considered electron-withdrawing. EWGs decrease the electron density of the aromatic ring, making it more electrophilic. stackexchange.comresearchgate.net This can strengthen certain bonds and make the ring more susceptible to nucleophilic attack. stackexchange.com In some classes of inhibitors, the presence of strong EWGs like a cyano (-CN) or nitro (-NO2) group has been shown to be crucial for biological activity, potentially by enhancing binding interactions with target residues. mdpi.com For example, adding a -CF3 group (a strong EWG) to a pyrimidine-based compound was found to significantly improve hydrogen bond strength with its target. researchgate.net

Conformational Analysis and Molecular Interactions

The three-dimensional shape of a molecule and the non-covalent interactions it forms are fundamental to its stability and how it binds to a biological target.

Hydrogen bonds are critical non-covalent interactions that play a major role in the structure and function of biological molecules. The carboxamide group of this compound is a prime site for hydrogen bonding, with the amide hydrogens acting as donors and the carbonyl oxygen as an acceptor. researchgate.net In the solid state, these hydrogen bonds lead to the formation of stable, ordered crystal lattices. researchgate.net For example, in the crystal structure of pyrimidine-2-carboxamide, intermolecular N-H···O hydrogen bonds link adjacent molecules. nih.gov Similar interactions are observed in 5-chloropyrimidin-2-amine, where N-H···N hydrogen bonds create chains of molecules. nih.gov This crystal packing arrangement minimizes the system's energy and influences properties like solubility and melting point. In the context of biological binding, the ability to form specific hydrogen bonds with amino acid residues in a protein's active site is often a primary determinant of a compound's efficacy.

The pyrimidine ring, like other aromatic systems, is planar. This planarity facilitates π-π stacking, a non-covalent interaction between aromatic rings. mdpi.com These interactions are important for stabilizing the structures of DNA and proteins and play a significant role in drug-receptor binding. mdpi.comnih.gov In the crystal structure of pyrimidine-2-carboxamide, π-π stacking is observed between partially overlapped pyrimidine rings with a face-to-face separation of 3.439 Å. nih.gov The strength of these stacking interactions can be influenced by the substituents on the ring. The presence of electron-withdrawing groups, like the chlorine atom and carboxamide group in this compound, can affect the electronic distribution of the π-system, potentially modulating the nature and strength of π-π stacking interactions with aromatic residues in a biological target. rsc.org

Scaffold Modification and Lead Optimization Strategies

The this compound core serves as a versatile and crucial scaffold in medicinal chemistry, offering multiple vectors for modification to enhance potency, selectivity, and pharmacokinetic properties. Lead optimization strategies frequently focus on substitutions at the pyrimidine ring and modifications of the carboxamide group to probe the chemical space and refine the structure-activity relationship (SAR).

Modifications at the Pyrimidine Ring:

A common strategy involves the substitution of the chlorine atom at the C2 position with various amine-containing moieties. This modification is often crucial for establishing key interactions with target proteins. For instance, in the development of bacterial biotin (B1667282) carboxylase (BC) inhibitors, the 2-position of a related pyridopyrimidine scaffold was masked with a thiomethyl group during synthesis, which was later converted to an amine. nih.gov This highlights the importance of the C2 position for biological activity.

Another key area for modification is the C4 and C6 positions of the pyrimidine ring. In the development of fungicidal agents, introducing a cyclopropyl group to the pyrimidine ring was found to be beneficial for improving activity. A comparison between target compounds with and without the cyclopropyl moiety demonstrated its positive contribution. sioc-journal.cn

Table 1: Effect of C2 and C4 Substitutions on Fungicidal Activity

Data sourced from a study on fungicidal pyrimidine-5-carboxamides. sioc-journal.cn

Modifications of the Carboxamide Group:

The carboxamide moiety at the C5 position is another critical site for lead optimization. The amide nitrogen and its substituents can form important hydrogen bonds and occupy specific pockets within the target's active site. SAR studies on pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) revealed that methylation of the amide nitrogen led to a complete loss of potency, suggesting a crucial hydrogen bond interaction or a steric clash. acs.org

The nature of the substituent on the amide nitrogen (the R-group) significantly influences activity. In the NAPE-PLD inhibitor series, linear alkylamides showed optimal inhibition with a propyl chain, while branching or introducing larger aromatic groups was less favorable. acs.org In contrast, for fungicidal pyrimidine-5-carboxamides, various substituted phenyl groups on the amide nitrogen were explored. Compounds with chloro- and bromo-substitutions on the phenyl ring, particularly N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (compound 4k), showed high inhibitory rates against plant fungi like Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn This compound (4k) had a notably low effective concentration value (EC50) of 4.67 mg/L. sioc-journal.cn

Table 2: Influence of N-Substituent on Fungicidal Activity against Botrytis cinerea

Data sourced from a study on fungicidal pyrimidine-5-carboxamides. sioc-journal.cn

Scaffold Hopping and Bioisosteric Replacement:

In some lead optimization campaigns, the entire pyrimidine scaffold may be replaced with a bioisosteric equivalent to improve properties or escape patent space. This strategy, known as scaffold hopping, aims to find isofunctional molecular structures with different backbones. nih.gov For example, in the pursuit of influenza A virus replication inhibitors, a pyridone carboxamide moiety was preserved while the attached phenyl ring was replaced with other aromatic or aliphatic rings. acs.org This exploration revealed a steep SAR, where most analogs were inactive, but led to the focused investigation of saturated heterocycles as replacements. acs.org Such strategies, including the replacement of a pyrimidine with a pyridone or other heteroaromatic rings, are integral to modern medicinal chemistry. nih.govacs.org

Structural simplification is another powerful strategy. This involves the judicious removal of nonessential groups to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com For instance, opening a lactam ring in a complex inhibitor scaffold to afford a simpler carboxamide derivative can eliminate stereogenic centers and facilitate further SAR investigations. scienceopen.com These diverse optimization strategies underscore the utility of the pyrimidine-5-carboxamide framework as a starting point for developing potent and selective modulators of various biological targets. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of ligands to proteins.

Docking studies on derivatives of 2-chloropyrimidine-5-carboxamide have been instrumental in structure-based drug design. For instance, in the development of covalent inhibitors for ChlaDUB1, a deubiquitinase from Chlamydia trachomatis, molecular docking was used to predict how these compounds would interact with the enzyme's active site.

A notable derivative, N-(4-acetylbenzyl) this compound, was analyzed through docking simulations. The results proposed a binding mode where the compound interacts with key methionine residues, Met262 and Met259, which are accessible on the surface of the ubiquitin-binding site. The docking model suggested that the amide portion of the molecule is positioned to form a secondary interaction with the backbone oxygen of Met262, enhancing the binding affinity.

The analysis of binding modes provides a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand within the protein's binding pocket.

ChlaDUB1: For the derivative N-(4-acetylbenzyl) this compound, docking analysis revealed specific interactions within the ChlaDUB1 binding site. These predictions were crucial in the rational design of inhibitors targeting this enzyme.

Other Enzymes (COX, Succinate (B1194679) Dehydrogenase, Urease, CDK2, TRKA, BuChE): As of the latest available research, specific molecular docking or binding mode analysis for this compound or its direct derivatives against cyclooxygenase (COX) enzymes, succinate dehydrogenase, urease, cyclin-dependent kinase 2 (CDK2), Tropomyosin receptor kinase A (TRKA), or Butyrylcholinesterase (BuChE) has not been extensively reported in peer-reviewed literature. However, the broader class of pyrimidine (B1678525) derivatives has been investigated against some of these targets. For example, novel pyrimidine compounds have been evaluated as selective COX-2 inhibitors through docking and dynamic simulations nih.gov. Similarly, pyrimidine and pyridine-based amides have been designed and studied as potential cholinesterase inhibitors, highlighting the scaffold's relevance in targeting these enzyme classes nih.gov.

| Derivative Studied | Target Enzyme | Key Interacting Residues | Interaction Type |

| N-(4-acetylbenzyl) this compound | ChlaDUB1 | Met262, Met259 | Surface interaction, H-bond with backbone |

Molecular Dynamics Simulations for Protein-Ligand Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of protein-ligand complexes. This technique can validate docking poses and assess how a ligand affects the protein's structural conformation.

Advanced Computational Techniques (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps.

Direct DFT studies on this compound are scarce. However, research on the closely related analogue, 2-chloro-5-methylpyrimidine, provides valuable data. researchgate.net In this study, DFT calculations employing the B3LYP functional were used to determine the optimized molecular geometry, vibrational assignments, and other molecular characteristics. researchgate.net The stability of the molecule was analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. researchgate.net Furthermore, DFT has been broadly applied to other pyrimidine derivatives to study their electronic behavior, reactivity, and potential as corrosion inhibitors or for adsorption on nanomaterials like graphene oxide. nih.govijcce.ac.irdergipark.org.tr These studies underscore the power of DFT to elucidate the fundamental electronic properties that govern the behavior of the pyrimidine scaffold. nih.govijcce.ac.irdergipark.org.tr

In Silico Analysis of Biological Interactions

In silico analysis encompasses a range of computational methods—including docking, MD simulations, and quantitative structure-activity relationship (QSAR) models—to study biological and pharmacological questions. The this compound scaffold has appeared in several in silico drug discovery campaigns.

Derivatives have been identified through screening and computational design as potential inhibitors of key transcription factors like NF-κB and AP-1. nih.gov One such derivative, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide, was found to be a potent inhibitor of gene expression mediated by these factors. nih.gov

Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of drug candidates. Studies on various pyrimidine derivatives have employed these techniques to evaluate drug-likeness based on criteria such as Lipinski's rule of five, ensuring that computationally designed molecules have favorable pharmacokinetic profiles for potential oral administration. nih.govmdpi.com

Applications of 2 Chloropyrimidine 5 Carboxamide As a Chemical Scaffold in Research

Building Block in Complex Heterocyclic Synthesis

The pyrimidine (B1678525) core of 2-Chloropyrimidine-5-carboxamide is a fundamental component in numerous biologically active molecules. The presence of the chlorine atom at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more elaborate molecular architectures. This reactivity is central to its use in creating diverse heterocyclic systems. researchgate.netpsu.edu For instance, researchers have utilized this compound and its derivatives in Suzuki cross-coupling reactions to synthesize heteroarylpyrimidines. psu.edu

The carboxamide group at the 5-position also offers a site for chemical modification, further expanding the synthetic possibilities. This dual reactivity makes this compound a key intermediate in the multi-step synthesis of complex molecules, including those with potential applications in medicinal chemistry.

Intermediate for Compounds with Potential Biological Activities

The strategic importance of this compound is underscored by its role as a precursor to compounds investigated for a range of biological activities. Its derivatives have been explored in various fields of therapeutic research.

Antimicrobial Research

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The pyrimidine scaffold is a common feature in many compounds exhibiting antimicrobial properties. nih.govnih.gov Research has shown that certain pyrimidine derivatives can be effective against various bacterial and fungal pathogens. nih.gov For example, some synthesized chloropyrimidine derivatives have displayed potent in vitro activity against Mycobacterium tuberculosis. nih.gov

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The versatility of the this compound scaffold allows for the synthesis of large libraries of compounds that can be screened for antimicrobial activity against a wide range of microorganisms. nih.gov

Anti-inflammatory Research

The pyrimidine nucleus is a key structural motif in a number of compounds with anti-inflammatory properties. nih.govmdpi.comtbzmed.ac.ir Researchers have synthesized and evaluated various pyrimidine derivatives for their ability to inhibit key inflammatory mediators. nih.govfrontiersin.org For instance, certain pyrimidine derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The inhibition of COX-2 is a particularly important target for the development of anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

The ability to modify the this compound structure allows for the fine-tuning of the anti-inflammatory activity and selectivity of the resulting compounds.

Anti-Cancer and Anti-Proliferative Research

The pyrimidine ring is a constituent of several anti-cancer drugs, and derivatives of this compound have been explored for their anti-proliferative activity. chemimpex.comrsc.orgresearchgate.net Researchers have synthesized novel pyrimidine derivatives and evaluated their ability to inhibit the growth of various cancer cell lines. nih.govrsc.orgmdpi.com

For example, some pyrimidine-5-carbonitrile derivatives have shown potent activity against colon cancer cell lines and have been investigated as dual inhibitors of EGFRWT and COX-2. rsc.org The synthesis of tetrahydropyrimidinecarboxamide derivatives has also yielded compounds with notable anti-cancer activity. rsc.org The versatility of the this compound scaffold allows for the creation of compounds that can be tested for their ability to interfere with various cellular processes involved in cancer progression.

Anti-Tubercular Research

Derivatives of this compound have shown promise in the search for new treatments for tuberculosis (TB), a major global health problem. biomedpharmajournal.orgmdpi.comfrontiersin.org The emergence of multidrug-resistant TB strains necessitates the development of novel anti-tubercular agents. mdpi.com

Several studies have focused on the synthesis of pyrimidine derivatives and their evaluation against Mycobacterium tuberculosis. For instance, a series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives were synthesized and showed potent activity against the bacterium. researchgate.net The most effective derivative in one chloropyrimidine series demonstrated a minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov

Fungicidal Research

The pyrimidine-5-carboxamide scaffold is a core structural motif investigated in the development of novel fungicides. Research has demonstrated that derivatives of this scaffold exhibit significant fungicidal activity against various plant pathogens. The versatility of the pyrimidine ring system, combined with the reactivity of the carboxamide group, allows for the synthesis of a wide array of analogues with potentially enhanced biological properties.

In the quest for new and effective agricultural fungicides, scientists have synthesized and evaluated various pyrimidine-5-carboxamide derivatives. One notable study focused on creating novel N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides. sioc-journal.cn The design of these compounds was based on the active substructure splicing method, aiming to enhance fungicidal efficacy. sioc-journal.cn The preliminary bioassays of these compounds revealed significant inhibitory activity against several plant fungi at a concentration of 100 mg/L. sioc-journal.cn

For instance, certain derivatives showed high inhibitory rates against Botrytis cinerea, a fungus responsible for gray mold disease in a wide range of plants. Specifically, N-(4-chlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide demonstrated an 87.9% inhibition rate. sioc-journal.cn Similarly, N-(4-bromophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide and N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide showed inhibition rates of 84.4% and 85.2%, respectively, against the same fungus. sioc-journal.cn

The precursor, 2-chloropyrimidine-5-carboxylic acid, is recognized as a key intermediate in the formulation of agricultural fungicides, contributing to crop protection and yield improvement. chemimpex.com This underscores the importance of the 2-chloropyrimidine (B141910) core in the design and synthesis of new fungicidal agents.

Fungicidal Activity of N-substituted Phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamide Derivatives

| Compound Name | Target Fungus | Inhibition Rate (%) at 100 mg/L |

| N-(4-chlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide | Botrytis cinerea | 87.9 |

| N-(4-bromophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide | Botrytis cinerea | 84.4 |

| N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide | Botrytis cinerea | 85.2 |

| N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide | Sclerotinia sclerotiorum | 84.6 |

Role in Developing Complex Product Libraries and Diverse Chemical Entities

This compound serves as a crucial building block in the generation of complex product libraries and diverse chemical entities for research and development. Its utility stems from the inherent reactivity of the pyrimidine core and the presence of a strategically placed chlorine atom and a carboxamide functional group. This specific arrangement allows for a multitude of chemical transformations, making it a versatile scaffold for combinatorial chemistry and the synthesis of novel compounds.

The chlorine atom at the 2-position of the pyrimidine ring is a key feature that facilitates nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and structural motifs, thereby enabling the creation of a large number of derivatives from a single starting scaffold. Researchers can systematically modify this position to explore the structure-activity relationships of the resulting compounds, which is a fundamental aspect of drug discovery and agrochemical research.

Commercial availability of this compound and its precursor, 2-chloropyrimidine-5-carboxylic acid, as chemical building blocks further solidifies their role in the synthesis of diverse molecular libraries. sigmaaldrich.combldpharm.com These compounds are described as essential intermediates for the creation of complex molecular architectures. chemimpex.com The ability to readily acquire and modify this scaffold accelerates the process of generating libraries of compounds for high-throughput screening, a common strategy in the search for new biologically active molecules. The adaptability of this scaffold allows for the development of compounds with a wide range of potential applications, from pharmaceuticals to advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloropyrimidine-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing a carboxamide group at the 5-position of 2-chloropyrimidine can be achieved via condensation with activated carboxylic acid derivatives (e.g., using EDCI/HOBt coupling agents). Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalyst choice. Monitoring reaction progress via TLC or HPLC with C18 columns is critical .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Methodological Answer : Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity is validated using HPLC (≥95% purity threshold) and NMR (¹H/¹³C). For example, ¹H NMR in DMSO-d6 should show characteristic peaks: δ 8.7 ppm (pyrimidine-H) and δ 6.5–7.5 ppm (amide NH2) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive; storage at 0–6°C in amber vials is recommended. Solubility varies with solvent: moderate in DMSO (~50 mg/mL) but poor in aqueous buffers (<1 mg/mL at pH 7.4). Stability studies using LC-MS over 72 hours at 25°C can assess degradation kinetics .

Advanced Research Questions

Q. How do substituent modifications on the pyrimidine ring affect the bioactivity and pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 2-chloro group is critical for target binding but can tolerate fluorine substitution without activity loss. The 5-carboxamide is essential; moving it to the 6-position abolishes activity. Replacements at the 4-position (e.g., methyl, trifluoromethyl) modulate lipophilicity and Caco-2 permeability. Computational models (e.g., SwissADME) predict LogP and GI absorption, guiding substituent selection .

Q. What experimental strategies resolve contradictions in activity data between in vitro assays and in vivo models for this compound analogs?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

- Metabolite ID : LC-HRMS to identify phase I/II metabolites in liver microsomes.

- Off-target profiling : Broad-panel kinase assays or thermal shift assays.

- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement using ELISA or Western blot .

Q. How can electrophilic reactivity at the 2-chloro position be exploited for designing prodrugs or covalent inhibitors?

- Methodological Answer : The 2-chloro group undergoes nucleophilic aromatic substitution with thiols or amines. For prodrugs, it can be replaced with a cleavable moiety (e.g., ester-linked promoieties activated by serum esterases). Covalent inhibitors may use acrylamide warheads, with reaction kinetics monitored via stopped-flow spectroscopy .

Q. What computational methods predict the binding mode of this compound to transcription factors like NF-κB or AP-1?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (PDB: 1SVC for NF-κB) identifies key interactions (e.g., hydrogen bonding with Lys145). MD simulations (GROMACS) assess stability over 100 ns. Free energy calculations (MM-PBSA) quantify binding affinity changes upon mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.